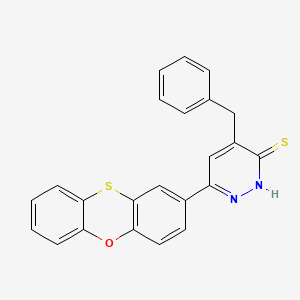![molecular formula C26H25BO2 B13092907 2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)
2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that features a binaphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a binaphthyl derivative with a boronic acid or boronate ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated binaphthyl compound with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronate ester to other boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the binaphthyl moiety.
Applications De Recherche Scientifique
2-([1,1’-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Its derivatives are explored for potential therapeutic applications, including cancer treatment.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism by which 2-([1,1’-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to coordinate with various metal centers, facilitating catalytic reactions. The binaphthyl group provides a chiral environment, which is crucial for enantioselective catalysis. The boron atom can interact with nucleophiles, enhancing the reactivity of the compound in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-2-Amino-1,1’-binaphthalen-2-ol: A chiral ligand used in asymmetric synthesis.
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral ligand employed in catalytic reactions.
Uniqueness
2-([1,1’-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing structure, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and material science, where its ability to facilitate enantioselective reactions and form stable complexes with metals is highly advantageous.
Propriétés
Formule moléculaire |
C26H25BO2 |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(1-naphthalen-1-ylnaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)23-17-16-19-11-6-8-14-21(19)24(23)22-15-9-12-18-10-5-7-13-20(18)22/h5-17H,1-4H3 |
Clé InChI |
ITJGUUJJWGIMDT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)

![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
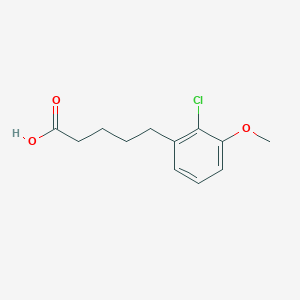
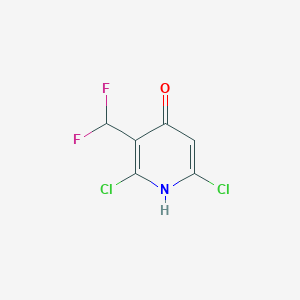
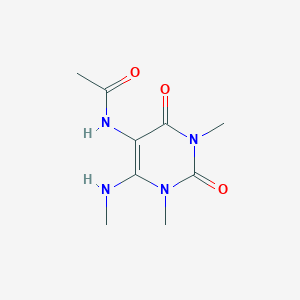



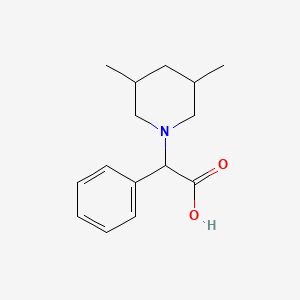
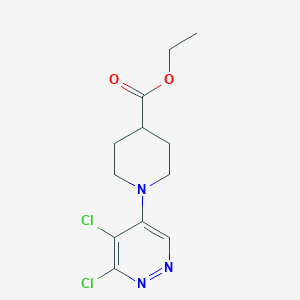
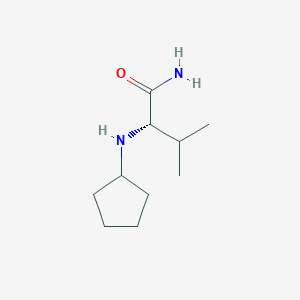
![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)
